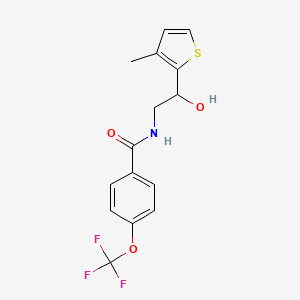

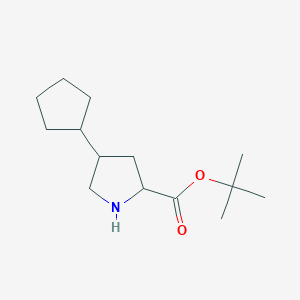

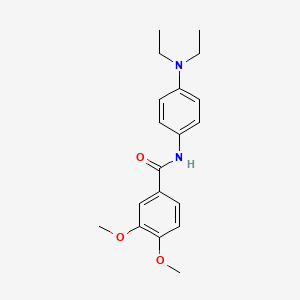

N-(4-(diethylamino)phenyl)-3,4-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(diethylamino)phenyl)-3,4-dimethoxybenzamide, also known as DAPH, is a chemical compound that has been widely used in scientific research for its unique properties. DAPH is a small molecule that has been synthesized through various methods and has been found to have a range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Metalations in Arylselenobenzamide Derivatives

The study of arylselenobenzamide derivatives, such as N, N-diethyl 4-(N', N'-dimethylamino)-2-phenylselenobenzamide and its analogs, reveals their application in the synthesis of selenoxanthones through directed metalations. These reactions highlight the compound's utility in organic synthesis, particularly in enhancing the directing ability of carbonyl oxygen to metalate arylseleno groups, which can be crucial for the development of novel organoselenium compounds with potential applications in catalysis and materials science (Brennan, Donnelly, & Detty, 2003).

Synthesis of Aminoethylamine Derivatives

A series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine were synthesized and evaluated for their antiulcer activities, showcasing the compound's role in medicinal chemistry for the development of new therapeutic agents. The study indicates the compound's versatility in chemical synthesis for generating pharmacologically active derivatives with specific biological activities (Hosokami et al., 1992).

Mitosis Inhibition in Plant Cells

The benzamide series, including variations with N-(1,1-dimethylpropynyl) substitution, demonstrates potent and selective inhibition of mitosis in plant cells. This research underlines the compound's potential use in agricultural science, particularly in the development of herbicides or growth regulators that target cell division in plants (Merlin et al., 1987).

Biodistribution for Malignant Melanoma Diagnosis

N-(2-diethylaminoethyl)-4-iodobenzamide and its analogs have shown excellent potential as agents for malignant melanoma diagnosis using SPECT imaging. This application highlights the compound's importance in the field of diagnostic radiopharmacy, offering insights into its biodistribution and potential for improving melanoma detection (Auzeloux et al., 1999).

Propiedades

IUPAC Name |

N-[4-(diethylamino)phenyl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-5-21(6-2)16-10-8-15(9-11-16)20-19(22)14-7-12-17(23-3)18(13-14)24-4/h7-13H,5-6H2,1-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGQFKTZIOJDRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-thienyl)methanone](/img/structure/B2774891.png)

![7-(2,4-Dichlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2774897.png)

![Ethyl 5-[(2,5-dichlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2774898.png)

![1-[(4-cyclohexaneamidophenyl)methyl]-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2774902.png)